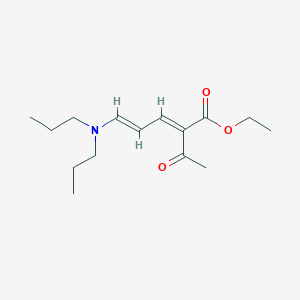
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as MTPO, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique molecular structure that makes it an interesting target for drug design and development. In
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been shown to exhibit antiviral activity against a variety of viruses, including HIV and herpes simplex virus. In addition, 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory activity and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its wide range of biological activities. This makes it a promising target for drug design and development. However, there are also some limitations to the use of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one in lab experiments. For example, it can be difficult to synthesize 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for use in experiments. Another area of interest is the development of new drug candidates based on the structure of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one. These drugs could potentially be used to treat a wide range of diseases, including cancer, viral infections, and inflammatory disorders.
In conclusion, 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities and has been shown to have potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and to develop new synthetic methods and drug candidates based on the structure of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one can be accomplished through a variety of methods. One common method involves the reaction of 2-aminophenyl ketone with thioacetic acid to form the corresponding thioamide. This thioamide can then be cyclized with an aldehyde to form the oxazole ring. The resulting compound can then be oxidized to form the final product, 2-(2-methylphenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one.
Eigenschaften
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-5-2-3-7-12(10)14-16-13(15(17)18-14)9-11-6-4-8-19-11/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHDIRZIQPSSFM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CS3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CS3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)

![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)

![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![ethyl [(8-cyclohexyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B5051925.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)
![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl benzoate](/img/structure/B5051954.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5051973.png)